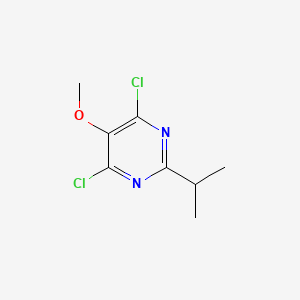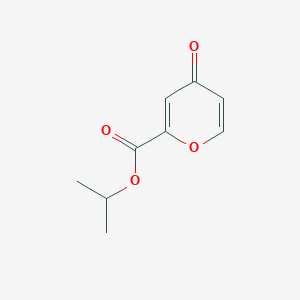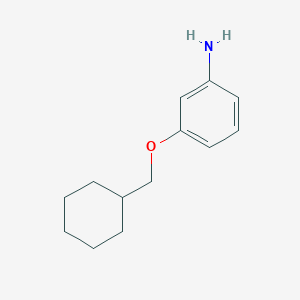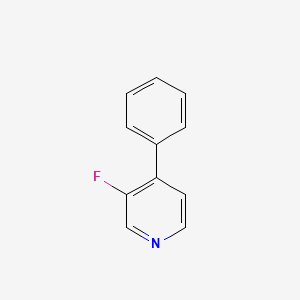
Thalidomide-O-C6-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-C6-OH, a derivative of thalidomide, is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. Thalidomide itself was initially introduced as a sedative and anti-nausea medication but was later found to cause severe birth defects. Despite its controversial history, thalidomide and its derivatives, including this compound, have been reintroduced for various therapeutic uses, particularly in treating cancers and inflammatory disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C6-OH involves several steps, starting from the basic structure of thalidomide. The process typically includes the hydroxylation of the thalidomide molecule at the C6 position. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk while maintaining stringent quality control standards .
化学反応の分析
Types of Reactions
Thalidomide-O-C6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thalidomide core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
科学的研究の応用
Thalidomide-O-C6-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored for its potential in treating cancers, inflammatory diseases, and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
The mechanism of action of Thalidomide-O-C6-OH involves its interaction with specific molecular targets, such as cereblon (CRBN), a component of the E3 ubiquitin ligase complex. By binding to CRBN, this compound induces the degradation of specific proteins, leading to its therapeutic effects. This mechanism is crucial for its anti-inflammatory and anti-cancer properties .
類似化合物との比較
Similar Compounds
Similar compounds to Thalidomide-O-C6-OH include:
Lenalidomide: Another thalidomide derivative with enhanced anti-cancer properties.
Pomalidomide: Known for its potent immunomodulatory effects.
5-Hydroxythalidomide: A hydroxylated derivative with distinct biological activities .
Uniqueness
This compound stands out due to its specific hydroxylation at the C6 position, which imparts unique chemical and biological properties. This modification enhances its interaction with molecular targets and improves its pharmacokinetic profile, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C19H22N2O6 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O6/c22-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)21(18(12)25)13-8-9-15(23)20-17(13)24/h5-7,13,22H,1-4,8-11H2,(H,20,23,24) |
InChIキー |
RHHPYSJTUBUSOW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)

![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)



![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)


